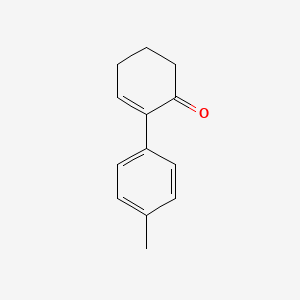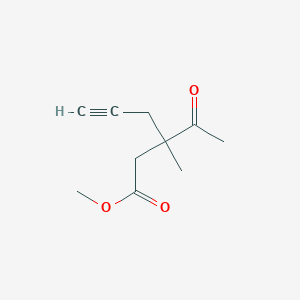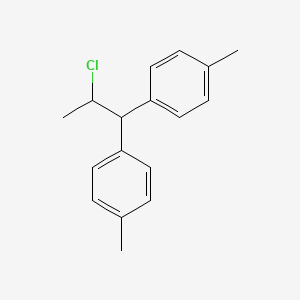
1,1'-(2-Chloropropylidene)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two 4-methylbenzene (or toluene) groups connected by a 2-chloropropylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzene with a chlorinating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where 4-methylbenzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropylidene bridge can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts to remove the chlorine atom and form a hydrocarbon derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used. These reactions typically occur under mild conditions with moderate heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives such as 1,1’-(2-Hydroxypropylidene)bis(4-methylbenzene) or 1,1’-(2-Aminopropylidene)bis(4-methylbenzene).
Oxidation Reactions: Products include 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction Reactions: Products include 1,1’-(2-Propylidene)bis(4-methylbenzene).
Scientific Research Applications
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methyl groups are oxidized through electron transfer processes involving oxidizing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) can be compared with other similar compounds such as:
1,1’-(2-Bromopropylidene)bis(4-methylbenzene): Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and properties due to the different halogen.
1,1’-(2-Hydroxypropylidene)bis(4-methylbenzene): Contains a hydroxyl group instead of chlorine, leading to different chemical behavior and applications.
1,1’-(2-Aminopropylidene)bis(4-methylbenzene):
The uniqueness of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) lies in its specific combination of functional groups and the resulting chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
59900-48-0 |
|---|---|
Molecular Formula |
C17H19Cl |
Molecular Weight |
258.8 g/mol |
IUPAC Name |
1-[2-chloro-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C17H19Cl/c1-12-4-8-15(9-5-12)17(14(3)18)16-10-6-13(2)7-11-16/h4-11,14,17H,1-3H3 |
InChI Key |
NSXKTAPDCXPRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
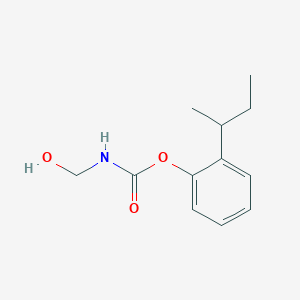
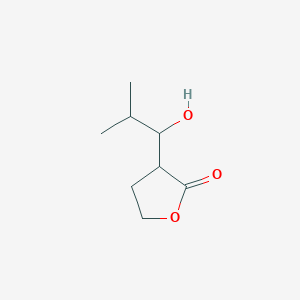


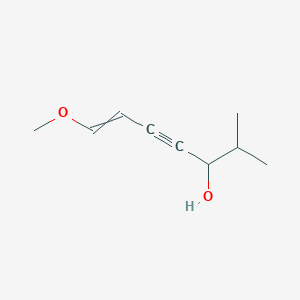
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)
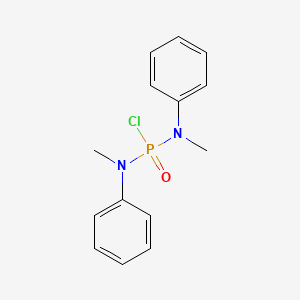


![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)
